molecular formula C7H4F3N3O B2860785 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile CAS No. 866474-45-5

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile

Cat. No.: B2860785
CAS No.: 866474-45-5
M. Wt: 203.124
InChI Key: ORJHOVVSZMQJMK-UHFFFAOYSA-N
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Description

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile (CAS 866474-45-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C7H4F3N3O and a molecular weight of 203.12 g/mol, features a pyridazinone core functionalized with a reactive nitrile group and a trifluoromethyl group, making it a versatile scaffold for further synthetic modification . Its primary research value lies in its application as a key building block for the synthesis of novel pyridazine derivatives, which are investigated as potent inhibitors of the NLRP3 inflammasome . Targeting the NLRP3 inflammasome is a promising therapeutic strategy for a range of inflammatory diseases, including respiratory disorders like asthma, neurological conditions such as Parkinson's and Alzheimer's disease, and other autoimmune conditions . The presence of both the hydroxy group and the electron-withdrawing trifluoromethyl group on the pyridazine ring is a critical structural motif that influences the electronic properties and metabolic stability of the resulting drug candidates. This compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can leverage this intermediate to explore new chemical space in the development of innovative small-molecule therapeutics.

Properties

IUPAC Name

2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4(1-2-11)12-13-6(5)14/h3H,1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJHOVVSZMQJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hydroxy-5-(trifluoromethyl)pyridazine with acetonitrile in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

The provided evidence () describes the synthesis of 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones, which share structural similarities with the target compound but differ in substituents and functional groups.

Substituent Effects and Reactivity

Position Target Compound (2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile) Compounds (3a-3h)
2 Acetonitrile (-CH₂CN) Alkyl/aryl groups (e.g., -CH₃, -C₆H₅)
5 Trifluoromethyl (-CF₃) Chlorine (-Cl)
6 Hydroxy (-OH) Phenyl (-C₆H₅)
  • The -OH group at position 6 enhances hydrogen-bonding capability, contrasting with the hydrophobic phenyl group in analogs.
  • Synthetic Considerations :

    • employs alkylation reactions using halides under basic conditions (K₂CO₃ in acetone) to introduce substituents at position 2 . For the target compound, the acetonitrile group may require specialized nitrile-containing reagents or protective strategies due to its reactivity.

Physicochemical Properties

While direct data for the target compound are unavailable in the provided evidence, inferences can be drawn from substituent trends:

  • Solubility : The -OH and -CH₂CN groups likely improve aqueous solubility compared to the hydrophobic -C₆H₅ and -Cl groups in compounds.

Biological Activity

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known for enhancing the biological properties of various compounds, making it a valuable moiety in drug design. This article reviews the biological activity of this compound, highlighting relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N3O. It features a pyridazine ring with a hydroxyl group and a trifluoromethyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC7H6F3N3O
Molar Mass205.14 g/mol
Boiling PointNot Available
SolubilityNot Specified

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can inhibit bacterial growth effectively. The incorporation of the trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate bacterial membranes and exert antimicrobial effects .

Modulation of Neurotransmitter Receptors

Compounds similar to this compound have been investigated for their effects on neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). These compounds act as positive allosteric modulators, enhancing receptor activity in the presence of agonists such as nicotine. This modulation may have therapeutic implications for conditions like Alzheimer's disease and schizophrenia .

Anti-inflammatory Effects

Studies have suggested that pyridazine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. The trifluoromethyl group may play a role in modulating inflammatory responses, making these compounds potential candidates for treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated various pyridazine derivatives, including those with trifluoromethyl groups, against several bacterial strains. The results indicated that these compounds showed significant inhibition against Gram-positive bacteria, demonstrating their potential as new antimicrobial agents .
  • Neuropharmacological Research : In vitro studies on the modulation of nAChRs revealed that certain pyridazine derivatives enhanced receptor activity significantly compared to controls. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic routes for 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from pyridazine or pyridine precursors. Key steps include:

  • Nitration/Hydroxylation: Introduction of the hydroxy group at the 6-position using controlled nitration followed by reduction (e.g., using H₂/Pd-C) .
  • Trifluoromethylation: Electrophilic or nucleophilic substitution to introduce the -CF₃ group, often requiring catalysts like CuI or BF₃·Et₂O .
  • Acetonitrile Functionalization: Cyanomethylation via nucleophilic substitution (e.g., KCN or NaCN with a halogenated intermediate) .

Critical Conditions:

  • Temperature: Nitration steps require low temperatures (0–5°C) to avoid over-oxidation .
  • Catalysts: Use of Lewis acids (e.g., AlCl₃) for regioselective trifluoromethylation .
  • Purification: Crystallization or C18 reverse-phase chromatography ensures >95% purity .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirms substituent positions (e.g., δ ~160 ppm for -CF₃ in ¹⁹F NMR) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₇H₅F₃N₃O expected [M+H]⁺ = 204.0432) .
  • HPLC-PDA: Purity assessment using C18 columns (MeCN/H₂O gradient, λ = 254 nm) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

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